molecular formula C9H14N4O B2644813 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol CAS No. 2138157-51-2

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol

Cat. No.: B2644813
CAS No.: 2138157-51-2
M. Wt: 194.238
InChI Key: YIMIWZWYOCLHNS-UHFFFAOYSA-N
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Description

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the class of aminopyrimidines

Scientific Research Applications

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol has several scientific research applications:

Safety and Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol typically involves multiple steps. One common method starts with the reaction of benzylidene acetones and ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally, the formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction is useful for converting certain functional groups into more reactive forms.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-4-(1-methylpyrrolidin-3-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-13-3-2-6(5-13)7-4-8(14)12-9(10)11-7/h4,6H,2-3,5H2,1H3,(H3,10,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMIWZWYOCLHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)C2=CC(=O)NC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138157-51-2
Record name 2-amino-6-(1-methylpyrrolidin-3-yl)pyrimidin-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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